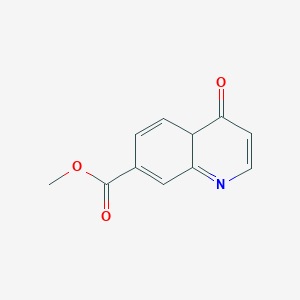
methyl 4-oxo-4aH-quinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4aH-quinoline-7-carboxylate is a quinoline derivative with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-4aH-quinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method includes the use of activated alkynes and aromatic amines in the presence of catalysts such as PPh3 .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-oxo-4aH-quinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be converted to its corresponding carbamates through a scalable and efficient methodology .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include triflic acid, PPh3, and various catalysts such as Zn(OTf)2 . Reaction conditions often involve ambient temperature and the use of green solvents.
Major Products Formed: The major products formed from these reactions include substituted quinolines and quinoline carboxamides, which have significant therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4aH-quinoline-7-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs with antibacterial, antimalarial, and anticancer properties . In synthetic organic chemistry, it is used as a building block for the synthesis of complex molecules . Additionally, it has applications in industrial chemistry, where it is used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of methyl 4-oxo-4aH-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . It also exhibits anti-inflammatory properties by modulating the activity of cannabinoid receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl 4-oxo-4aH-quinoline-7-carboxylate include 4-hydroxy-2-quinolones, quinoline-2,4-diones, and pyranoquinoline derivatives .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of a quinoline scaffold with a carboxylate group, which enhances its biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 4-oxo-4aH-quinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6,8H,1H3 |
InChI-Schlüssel |
NQUROSMHQYBCBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=NC=CC(=O)C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



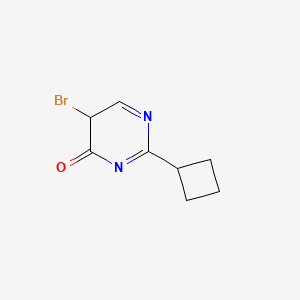
![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)

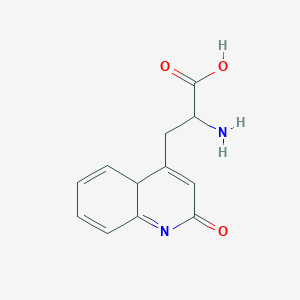

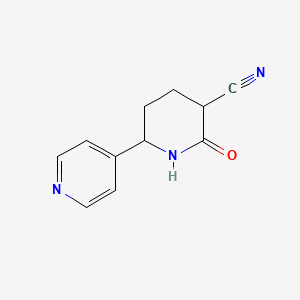
![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)
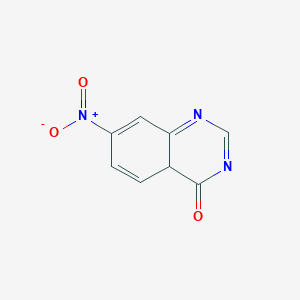

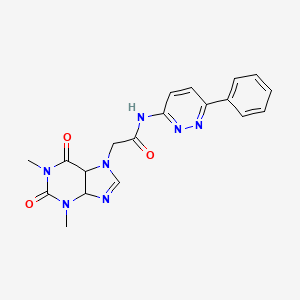
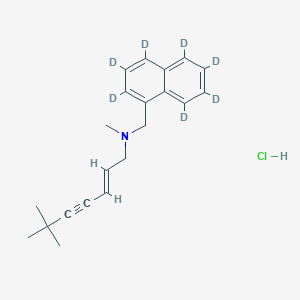
![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)
